N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide

Xanthine oxidase inhibition Hyperuricemia Gout

Researchers studying XO inhibition often lack non-competitive reference compounds distinct from purine- or phenylthiazole-based scaffolds. This compound fills that gap. • Validated non-competitive XO inhibitor: Ki = 55 nM, IC50 = 65 nM (Lineweaver-Burk confirmed). • Morpholinopyrimidine scaffold also engages iNOS/COX-2 targets, enabling multi-target probe development. • Structurally distinct chemotype for benchmarking novel XO inhibitors and developing allosteric screening assays. Supplied with rigorous analytical characterization; global shipping available.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 1396859-92-9
Cat. No. B2883571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide
CAS1396859-92-9
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C22H20N4O3/c27-22(25-19-13-20(24-14-23-19)26-9-11-28-12-10-26)21-15-5-1-3-7-17(15)29-18-8-4-2-6-16(18)21/h1-8,13-14,21H,9-12H2,(H,23,24,25,27)
InChIKeyLLMDFLSVWGMCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Pharmacological Baseline


N-(6-Morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide (CAS 1396859-92-9, molecular weight 388.43 g/mol, molecular formula C22H20N4O3) is a synthetic small molecule that combines a morpholinopyrimidine moiety with a xanthene-9-carboxamide scaffold. The compound is curated in authoritative bioactivity databases under ChEMBL ID CHEMBL3747521 and BindingDB ID BDBM50135279. Its primary documented pharmacological activity is non-competitive inhibition of xanthine oxidase (XO), a key enzyme in purine catabolism linked to hyperuricemia and gout . The morpholinopyrimidine substructure is recognized in the medicinal chemistry literature as a privileged scaffold for engaging inflammatory targets including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as established through molecular docking studies and in vitro validation in closely related morpholinopyrimidine derivatives . This dual pharmacological footprint—validated XO inhibition combined with structural precedent for anti-inflammatory target engagement—defines the compound's baseline identity for research procurement decisions.

Non-competitive XO inhibition studies
Morpholinopyrimidine scaffold: literature-reported iNOS/COX-2 engagement
Xanthene-9-carboxamide core SAR probe

Why Generic Substitution Fails


In-class compounds within the broader xanthene-9-carboxamide family cannot be interchanged with N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide because the specific N-(6-morpholinopyrimidin-4-yl) substituent governs both the compound's target engagement profile and its inhibition modality. The morpholinopyrimidine ring system provides critical hydrogen-bond acceptor and hydrophobic contact points that establish binding affinity for the xanthine oxidase active site, as evidenced by the compound's non-competitive inhibition kinetics (Ki = 55 nM) . In contrast, other xanthene-9-carboxamide derivatives bearing different N-substituents—such as N-furfuryl, N-phenethyl, or N-hydroxy variants—exhibit divergent target profiles including mGlu1 receptor modulation, HDAC inhibition, or polyadenylate-binding protein interaction . Substituting any generic xanthene-9-carboxamide analog in protocols validated for this specific compound thus carries a material risk of altered target binding, different inhibition modality, and non-reproducible results.

Target Compound
Other Xanthene-9-Carboxamides
Substituent: N-(6-morpholinopyrimidin-4-yl)
Substituent: N-furfuryl, N-phenethyl, N-hydroxy, etc.
Target Profile: Xanthine oxidase (non-competitive)
Target Profile: mGlu1, HDAC, polyadenylate-binding protein, etc.
Risk: Target shift and inhibition modality mismatch
Risk: Non-reproducible binding data; requires full revalidation

Quantitative Differentiation Evidence


XO Inhibitory Potency vs. Allopurinol Benchmark

This compound demonstrates a Ki of 55 nM for non-competitive inhibition of xanthine oxidase as determined by Lineweaver-Burk plot analysis . This represents approximately 28-fold greater binding affinity compared to the clinical benchmark allopurinol, which exhibits a Ki of 1550 nM (1.55 μM) against xanthine oxidase under comparable conditions . The non-competitive inhibition modality of the target compound further distinguishes it from allopurinol, whose active metabolite oxypurinol acts as a competitive inhibitor. The IC50 of 65 nM for this compound, measured via an immobilized capillary enzyme reactor using on-flow bidimensional liquid chromatography , provides an orthogonal potency measurement that corroborates the Ki determination.

XO Inhibition Potency
Head-to-head
Ki 55 nM (non-competitive)
vs. allopurinol 1550 nM
Reported ~28-fold lower Ki
Supports XO inhibitor screening and kinetic study design
IC50 65 nM via orthogonal immobilized enzyme reactor/LC
Xanthine oxidase inhibition Hyperuricemia Gout Enzyme kinetics

iNOS Inhibitory Potential via Scaffold Inference

Although no direct iNOS inhibition data is available for N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide itself, the structurally cognate compound N-(6-morpholinopyrimidin-4-yl)picolinamide (differing only in the replacement of xanthene-9-carboxamide with picolinamide) demonstrates iNOS inhibition with an IC50 of 4.25 μM in LPS-stimulated mouse RAW 264.7 macrophage cells . The shared N-(6-morpholinopyrimidin-4-yl) pharmacophore between these two compounds supports class-level inference that the target compound possesses iNOS inhibitory capacity. Furthermore, a published medicinal chemistry study of morpholinopyrimidine derivatives (RSC Advances, 2023) confirms that compounds bearing the 6-morpholinopyrimidin-4-yl substructure engage both iNOS and COX-2 active sites through hydrophobic interactions and hydrogen bonding, reducing both mRNA and protein expression levels of these inflammatory mediators in RAW 264.7 cells .

iNOS Inhibition Inference
Data to verify
Structural analog IC50 4.25 μM
Class-level scaffold engagement; direct iNOS verification needed
RAW 264.7 macrophage assay; morpholinopyrimidine literature supports iNOS/COX-2 context
iNOS inhibition Inflammation Morpholinopyrimidine scaffold Nitric oxide

Non-Competitive Inhibition Mechanism

N-(6-Morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide acts through a non-competitive inhibition mechanism against xanthine oxidase, as established by Lineweaver-Burk plot analysis . This mechanism is mechanistically distinct from the competitive inhibition exhibited by allopurinol (via its active metabolite oxypurinol) and the mixed-type inhibition of febuxostat (Ki = 0.6–4.2 nM depending on assay conditions) . Non-competitive inhibition implies that the compound binds to an allosteric site independent of the substrate-binding pocket, thereby reducing Vmax without affecting Km. This property enables the compound to inhibit XO activity regardless of substrate (xanthine) concentration, a potential advantage in experimental systems where substrate levels fluctuate.

Inhibition Mechanism
Mechanistic comparison
Non-competitive (Lineweaver-Burk)
Distinct from competitive (allopurinol) and mixed-type (febuxostat)
Substrate-insensitive inhibition research context
Supports XO inhibition assays with variable substrate concentrations
Enzyme inhibition mechanism Non-competitive inhibition Xanthine oxidase Drug discovery

Procurement-Relevant Application Scenarios


XO Inhibitor Screening and Mechanistic Profiling

This compound is suitable as a non-competitive xanthine oxidase inhibitor reference compound in enzyme kinetics studies. With a Ki of 55 nM and confirmed non-competitive modality by Lineweaver-Burk analysis , it enables researchers to benchmark novel XO inhibitor candidates against a structurally distinct chemotype separate from purine-analog (allopurinol) or phenylthiazole (febuxostat) inhibitor classes. The compound's IC50 of 65 nM provides an orthogonal assay-compatible potency metric for screening cascades.

Dual-Mechanism Anti-Inflammatory Probe Development

The morpholinopyrimidine scaffold present in this compound is validated in the peer-reviewed literature for engagement of both iNOS and COX-2 inflammatory targets . Combined with its established XO inhibitory activity , this compound constitutes a rational starting point for developing multi-target anti-inflammatory chemical probes that simultaneously address oxidative stress (via XO-derived superoxide suppression) and inflammatory mediator production (via iNOS/COX-2 pathway modulation). Researchers should confirm iNOS/COX-2 activity directly for this specific derivative.

SAR Studies on Xanthene-9-Carboxamide Derivatives

This compound serves as a key SAR probe for exploring the impact of N-(6-morpholinopyrimidin-4-yl) substitution on the xanthene-9-carboxamide core. Comparative analysis with other N-substituted xanthene-9-carboxamides—which show divergent activities ranging from mGlu1 receptor modulation to HDAC inhibition —enables medicinal chemists to map the pharmacophoric determinants of target selectivity within this scaffold class.

Non-Competitive Inhibition Reference Control

The compound's non-competitive XO inhibition mechanism makes it a valuable tool compound for developing and validating biochemical assays designed to detect allosteric or non-competitive inhibitors. Unlike substrate-competitive inhibitors, this compound maintains inhibitory efficacy independent of substrate concentration, providing a robust positive control for high-throughput screening campaigns aimed at identifying allosteric XO modulators.

Application
Selection Property
Validation Focus
XO inhibitor screening & mechanism studies
Non-competitive inhibition modality distinct from purine/phenylthiazole classes
Ki benchmarking; kinetic profile validation
Anti-inflammatory pathway research (iNOS/COX-2)
Morpholinopyrimidine scaffold with literature-reported iNOS/COX-2 engagement
Direct iNOS/COX-2 activity verification required
Xanthene-9-carboxamide scaffold SAR
Diverse N-substitution target profiles (mGlu1, HDAC, etc.)
Pharmacophore selectivity mapping
Allosteric/non-competitive inhibitor assay development
Substrate-concentration-independent inhibition
Assay validation for allosteric XO modulator screening
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